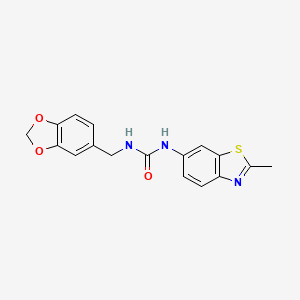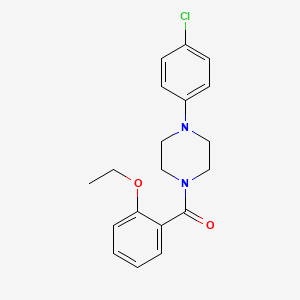![molecular formula C12H11BrN2OS2 B5763082 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been synthesized by researchers for scientific research purposes. This compound has been studied for its potential uses in various fields such as medicine, chemistry, and biology.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body. For example, in medicinal chemistry, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain. In microbiology, this compound has been shown to disrupt the cell wall or membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide vary depending on the specific application. In medicinal chemistry, this compound has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In microbiology, this compound has been shown to have broad-spectrum antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its broad range of potential applications. This compound has been studied for its potential uses in various fields, making it a versatile tool for researchers. Additionally, the synthesis method for this compound has been optimized to increase the yield and purity of the product.
One limitation of using 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One potential direction is to further investigate its potential uses as an anti-cancer agent. This compound has shown promising results in vitro, and further studies could help determine its efficacy in vivo. Another potential direction is to investigate its potential uses in material science. This compound has been shown to have potential applications in organic synthesis, and further studies could help determine its usefulness in creating new materials. Additionally, further studies could be done to investigate the exact mechanism of action of this compound, which could help researchers better understand its potential uses in various fields.
Métodos De Síntesis
The synthesis of 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-amino-5-methylthiazole with 4-bromoaniline in the presence of a catalyst such as copper (II) sulfate. The resulting product is then reacted with acetic anhydride to obtain the final compound. This synthesis method has been optimized by researchers to increase the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential uses in various scientific fields. In medicinal chemistry, this compound has been tested for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent. In the field of microbiology, this compound has been tested for its antibacterial and antifungal properties. Additionally, this compound has been studied for its potential uses in organic synthesis and material science.
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS2/c1-8-6-14-12(18-8)15-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILFZKOVLKBOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole](/img/structure/B5763049.png)

![4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)



![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)